Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 3-chlorobenzaldehyde, the synthesis may involve the formation of an intermediate through a Knoevenagel condensation, followed by cyclization with sulfur and subsequent esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the chlorophenyl substitution, which may affect its biological activity and chemical reactivity.
Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a different position of the chlorine atom, which can influence its properties.
Uniqueness
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is unique due to the specific positioning of the chlorophenyl group, which can significantly impact its chemical behavior and potential applications. This structural feature may confer distinct biological activities or reactivity patterns compared to its analogs.
Biological Activity
Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate, also known under its CAS number 350989-54-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14ClNO2S
- Molecular Weight : 295.78 g/mol
- IUPAC Name : this compound
- CAS Number : 350989-54-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on cholinesterase enzymes and potential neuroprotective properties.
Cholinesterase Inhibition
Cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical in the regulation of neurotransmission. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease.
-
Inhibitory Activity :
- The compound has shown promising results as an inhibitor of AChE and BChE. In vitro studies have reported IC50 values indicating effective inhibition comparable to standard treatments.
- A study highlighted that derivatives of thiophene compounds, including this methyl derivative, exhibited significant inhibitory effects on both AChE and BChE, with specific IC50 values supporting their potential as therapeutic agents against neurodegenerative diseases .
- Mechanism of Action :
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroprotective Effects :
- Structure-Activity Relationship (SAR) :
Data Tables
Properties
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-10(8-4-3-5-9(14)6-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDKWAMZPUBCKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352041 |
Source
|
Record name | methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-61-6 |
Source
|
Record name | methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.